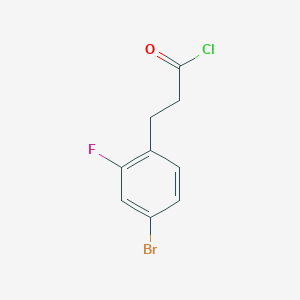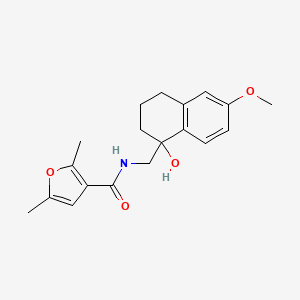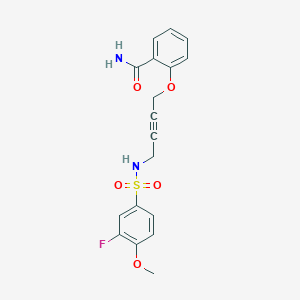
3-(4-Bromo-2-fluorophenyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Bromo-2-fluorophenyl)propanoyl chloride” is a chemical compound with the molecular formula C9H7BrClFO . It is a derivative of propanoyl chloride, which is a type of acyl chloride . Acyl chlorides are a type of carboxylic acid derivative and are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a phenyl group (a six-carbon aromatic ring) that is substituted with bromine and fluorine atoms .Chemical Reactions Analysis
As an acyl chloride, “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” is likely to be highly reactive. It could undergo nucleophilic addition-elimination reactions with various nucleophiles, such as water or ammonia . The product of these reactions would depend on the specific nucleophile used .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” would depend on its molecular structure. It has a molecular weight of 265.51 . As an acyl chloride, it is likely to be a liquid at room temperature and highly reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Halodeboronation Studies : The application of halodeboronation reactions, specifically the synthesis of various aryl bromides and aryl chlorides, including derivatives of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride, has been extensively studied. Such reactions have been facilitated using reagents like 1,3-dihalo-5,5-dimethylhydantoin and NaOMe, showcasing the compound's utility in synthesizing complex organic structures (Szumigala et al., 2004).
Ligand Synthesis for Metal Complexes : The compound has been used in the synthesis of aryl-substituted triamidoamine ligands, which are further utilized to form molybdenum complexes. This illustrates its role in the preparation of organometallic compounds with potential applications in catalysis and materials science (Greco et al., 1998).
Crystallography and Material Science
- Crystal Structure Analysis : Studies focusing on the crystal structure of compounds derived from 3-(4-Bromo-2-fluorophenyl)propanoyl chloride provide insights into their molecular conformation and potential applications in material science. For example, research on N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide reveals details about molecular arrangements and intermolecular interactions, which are crucial for understanding material properties (Akinboye et al., 2009).
Pharmaceutical Research
Antidepressive Activity : The synthesis of compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from derivatives of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride and their potential antidepressive effects have been investigated. This highlights the compound's relevance in the development of new pharmaceutical agents (Yuan, 2012).
Antimicrobial Agents : The creation of new thiourea derivatives, including those derived from 3-(4-Bromo-2-fluorophenyl)propanoyl chloride, has been explored for their antimicrobial properties. These studies contribute to the development of novel antimicrobial agents with potential applications in treating infectious diseases (Limban et al., 2011).
Electronics and Optoelectronics
- Electrooptical Properties : The compound has been used in the synthesis of materials with significant electrooptical properties, particularly in the context of low-melting esters with large nematic ranges. This demonstrates its potential application in the field of liquid crystal displays and other optoelectronic devices (Gray & Kelly, 1981).
Wirkmechanismus
The mechanism of action for “3-(4-Bromo-2-fluorophenyl)propanoyl chloride” would depend on the specific reaction it is involved in. For example, in a reaction with water, the water molecule would act as a nucleophile and attack the carbonyl carbon of the acyl chloride. This would be followed by the elimination of a chloride ion, resulting in the formation of a carboxylic acid .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPTXOJOTJJSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanoyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2466675.png)


![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)



![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2466689.png)
![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)
